SC58451

Description

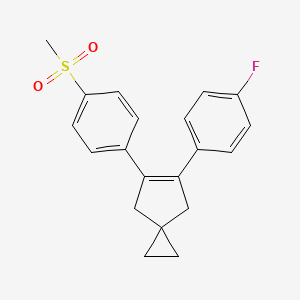

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-fluorophenyl)-6-(4-methylsulfonylphenyl)spiro[2.4]hept-5-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FO2S/c1-24(22,23)17-8-4-15(5-9-17)19-13-20(10-11-20)12-18(19)14-2-6-16(21)7-3-14/h2-9H,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCIAZMKVAJRCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=C(CC3(C2)CC3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SC58451: A Technical Guide to its Mechanism of Action as a Selective COX-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Cyclooxygenase and Selective Inhibition

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory cascade. It exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by various stimuli, including cytokines and growth factors. The prostaglandins produced by COX-2 are central mediators of inflammation, pain, and fever.

The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily mediated through the inhibition of COX enzymes. However, traditional NSAIDs are non-selective and inhibit both COX-1 and COX-2. The inhibition of COX-1 is associated with undesirable side effects, most notably gastrointestinal ulceration and bleeding. This led to the development of selective COX-2 inhibitors, such as SC58451 and the well-known drug celecoxib, which are designed to preferentially inhibit the COX-2 isoform, thereby providing anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal toxicity.

Core Mechanism of Action of this compound

The primary mechanism of action of this compound is the selective, competitive inhibition of the COX-2 enzyme. This selectivity is attributed to structural differences in the active sites of the COX-1 and COX-2 isoforms. The active site of COX-2 is approximately 25% larger than that of COX-1 and possesses a side pocket. This compound, like other coxibs, has a chemical structure that allows it to bind with high affinity to the active site and ancillary binding pocket of COX-2, while its bulkier structure sterically hinders its entry and effective binding to the narrower active site of COX-1.

By binding to COX-2, this compound prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins (e.g., PGE2, PGI2) and thromboxanes. This reduction in prostaglandin synthesis at inflammatory sites leads to the alleviation of pain, inflammation, and fever.

Signaling Pathway of COX-2 Inhibition

The inhibition of COX-2 by this compound interrupts a critical signaling pathway involved in inflammation and pain. The following diagram illustrates this pathway.

Figure 1: Signaling pathway of COX-2 inhibition by this compound.

Quantitative Data on COX-1 and COX-2 Inhibition

As specific IC50 values for this compound are not publicly available, the following table presents data for celecoxib, a structurally and functionally similar selective COX-2 inhibitor, to provide a quantitative context for the selectivity of this class of compounds. The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher selectivity index indicates greater selectivity for COX-2.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 15 | 0.04 | 375 |

| Ibuprofen | 5 | 10 | 0.5 |

| Aspirin | 0.1 | 1.7 | 0.06 |

Table 1: In vitro inhibitory potencies of celecoxib and non-selective NSAIDs against COX-1 and COX-2. Data is illustrative for a typical selective COX-2 inhibitor.

Experimental Protocols for Assessing COX-2 Inhibition

The selective inhibition of COX-2 by compounds like this compound can be determined using a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Enzyme Immunoassay (EIA) for COX-1 and COX-2 Inhibition

This assay directly measures the enzymatic activity of purified COX-1 and COX-2 in the presence of an inhibitor.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Heme cofactor.

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

Prostaglandin E2 (PGE2) EIA kit.

-

96-well microplates.

-

Plate reader.

Procedure:

-

Prepare serial dilutions of this compound in the reaction buffer.

-

In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate the plate at 37°C for a short period (e.g., 2 minutes).

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

Whole Blood Assay for COX-1 and COX-2 Activity

This ex vivo assay measures the inhibition of COX-1 and COX-2 in a more physiologically relevant environment.

Objective: To assess the potency and selectivity of this compound in a whole blood matrix.

Materials:

-

Freshly drawn human venous blood.

-

Heparin (anticoagulant).

-

Lipopolysaccharide (LPS) to induce COX-2 expression.

-

Calcium ionophore (A23187) to stimulate COX-1 activity in platelets.

-

This compound dissolved in a suitable solvent.

-

PGE2 and Thromboxane B2 (TXB2) EIA kits.

-

Incubator and centrifuge.

Procedure:

-

COX-2 Assay: a. Aliquot heparinized whole blood into tubes. b. Add different concentrations of this compound and incubate for a specified time (e.g., 30 minutes) at 37°C. c. Add LPS to induce COX-2 expression and prostaglandin synthesis. d. Incubate for 24 hours at 37°C. e. Centrifuge the blood samples to separate the plasma. f. Measure the PGE2 concentration in the plasma using an EIA kit.

-

COX-1 Assay: a. Aliquot heparinized whole blood into tubes. b. Add different concentrations of this compound and incubate for a specified time (e.g., 30 minutes) at 37°C. c. Add calcium ionophore to stimulate platelet aggregation and thromboxane synthesis (a measure of COX-1 activity). d. Incubate for 1 hour at 37°C. e. Centrifuge the blood samples to separate the serum. f. Measure the TXB2 concentration in the serum using an EIA kit.

-

Calculate the IC50 values for both COX-1 and COX-2 inhibition.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for screening and characterizing a selective COX-2 inhibitor like this compound.

Figure 2: Experimental workflow for the evaluation of a selective COX-2 inhibitor.

Conclusion

This compound is a selective COX-2 inhibitor that exerts its anti-inflammatory, analgesic, and antipyretic effects by blocking the production of pro-inflammatory prostaglandins at sites of inflammation. Its mechanism of action is centered on its high-affinity binding to the larger active site of the COX-2 enzyme, while largely sparing the COX-1 isoform. This selectivity profile suggests a reduced risk of the gastrointestinal side effects commonly associated with traditional NSAIDs. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of the potency and selectivity of this compound and other novel COX-2 inhibitors. Further research to publicly document the specific pharmacological parameters of this compound would be beneficial for the scientific community.

An In-depth Technical Guide to the Discovery and Synthesis of SC-58451: A Selective COX-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of SC-58451, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. SC-58451 belongs to the 1,5-diarylpyrazole class of compounds, which were investigated for their potential as anti-inflammatory agents with an improved gastrointestinal safety profile compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). This document details the synthetic route, in vitro and in vivo biological data, and the relevant signaling pathways. Experimental protocols for key assays are provided to enable replication and further investigation.

Discovery and Rationale

The discovery of a second inducible isoform of cyclooxygenase, COX-2, which is upregulated at sites of inflammation, provided a key therapeutic target for the development of novel anti-inflammatory drugs with reduced gastrointestinal side effects associated with the inhibition of the constitutive COX-1 isoform. The research that led to the discovery of SC-58451 was part of a broader effort to identify selective COX-2 inhibitors. The 1,5-diarylpyrazole scaffold emerged as a promising chemical series. Structure-activity relationship (SAR) studies within this series focused on optimizing potency for COX-2 while minimizing activity against COX-1. SC-58451, chemically known as 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, was one of the key analogs synthesized and evaluated in these studies.

Synthesis of SC-58451

The synthesis of SC-58451 follows a general procedure for the creation of 1,5-diarylpyrazoles. The key step involves the condensation of a 1,3-diketone with a substituted hydrazine.

Experimental Protocol: Synthesis of 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58451)

Step 1: Synthesis of 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione.

-

To a solution of 4'-chloroacetophenone (1 equivalent) in a suitable solvent such as methyl tert-butyl ether (MTBE), add a strong base like sodium methoxide (1.1 equivalents).

-

Slowly add ethyl trifluoroacetate (1.2 equivalents) to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

After completion of the reaction (monitored by TLC or LC-MS), quench the reaction with an aqueous acid (e.g., 1N HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-diketone.

-

Purify the crude product by chromatography on silica gel.

Step 2: Synthesis of 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58451).

-

To a solution of 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione (1 equivalent) in ethanol, add 4-sulfonamidophenylhydrazine hydrochloride (1 equivalent).

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction for the formation of the pyrazole ring by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product, SC-58451.

Biological Activity and Data

SC-58451 was evaluated for its ability to inhibit COX-1 and COX-2 enzymes in various in vitro and in vivo assays. The data demonstrates its high potency and selectivity for COX-2.

In Vitro Inhibition of Cyclooxygenase Isoforms

The inhibitory activity of SC-58451 against human COX-1 and COX-2 was determined using a human whole blood assay. This assay measures the production of thromboxane B2 (TXB2) as an indicator of COX-1 activity in platelets and prostaglandin E2 (PGE2) as an indicator of COX-2 activity in LPS-stimulated monocytes.

Table 1: In Vitro COX-1 and COX-2 Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50/COX-2 IC50) |

| SC-58451 | >100 | 0.09 | >1111 |

| Celecoxib | 15 | 0.04 | 375 |

| Indomethacin | 0.018 | 0.96 | 0.019 |

Data extracted from Penning et al., J. Med. Chem. 1997, 40 (9), 1347-1365.

In Vivo Anti-inflammatory Activity

The anti-inflammatory efficacy of SC-58451 was assessed using the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.

Table 2: In Vivo Efficacy in the Rat Paw Edema Assay

| Compound | Dose (mg/kg, p.o.) | % Inhibition of Edema |

| SC-58451 | 10 | 65 |

| Celecoxib | 10 | 68 |

| Indomethacin | 3 | 75 |

Data extracted from Penning et al., J. Med. Chem. 1997, 40 (9), 1347-1365.

Experimental Protocols

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

Objective: To determine the in vitro potency and selectivity of a test compound against human COX-1 and COX-2.

Materials:

-

Freshly drawn human venous blood from healthy, drug-free volunteers.

-

Heparinized and non-heparinized collection tubes.

-

Lipopolysaccharide (LPS).

-

Test compound (e.g., SC-58451) dissolved in a suitable vehicle (e.g., DMSO).

-

Enzyme immunoassay (EIA) kits for PGE2 and TXB2.

Protocol:

-

COX-1 Assay (Thromboxane B2 production):

-

Dispense 1 mL aliquots of non-heparinized whole blood into tubes containing the test compound at various concentrations.

-

Incubate at 37°C for 1 hour to allow for blood clotting and platelet activation.

-

Centrifuge at 2000 x g for 10 minutes to separate the serum.

-

Collect the serum and store at -20°C until analysis.

-

Measure the concentration of TXB2 in the serum using an EIA kit.

-

-

COX-2 Assay (Prostaglandin E2 production):

-

Dispense 1 mL aliquots of heparinized whole blood into tubes containing the test compound at various concentrations.

-

Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression.

-

Incubate at 37°C for 24 hours.

-

Centrifuge at 2000 x g for 10 minutes to separate the plasma.

-

Collect the plasma and store at -20°C until analysis.

-

Measure the concentration of PGE2 in the plasma using an EIA kit.

-

-

Data Analysis:

-

Calculate the percent inhibition of TXB2 and PGE2 production for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 values by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

-

Carrageenan-Induced Rat Paw Edema Assay

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.[1][2]

Materials:

-

Male Sprague-Dawley rats (150-200 g).

-

Carrageenan solution (1% w/v in sterile saline).

-

Test compound (e.g., SC-58451) formulated for oral administration.

-

Plethysmometer.

Protocol:

-

Fast the rats overnight with free access to water.

-

Administer the test compound or vehicle orally (p.o.).

-

One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[2]

-

Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[1][2]

-

Calculate the increase in paw volume (edema) for each rat at each time point by subtracting the baseline volume from the post-injection volume.

-

Determine the percent inhibition of edema for the treated groups compared to the vehicle control group.

Signaling Pathway

SC-58451 exerts its anti-inflammatory effects by inhibiting the COX-2 enzyme. COX-2 is a key enzyme in the arachidonic acid cascade, responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is then further metabolized by various synthases to produce a range of prostaglandins, including PGE2, which are potent mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, SC-58451 reduces the production of these pro-inflammatory prostaglandins at the site of inflammation.

Conclusion

SC-58451 is a potent and highly selective COX-2 inhibitor belonging to the 1,5-diarylpyrazole class of compounds. Its discovery was a result of a systematic SAR exploration aimed at developing safer anti-inflammatory agents. The synthetic route is well-defined, and its biological activity has been characterized through robust in vitro and in vivo assays. This technical guide provides the foundational information necessary for researchers and drug development professionals to understand, replicate, and build upon the science of SC-58451 and other selective COX-2 inhibitors.

References

In-Depth Technical Guide: SC58451 (CAS Number 168433-84-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC58451 is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, pharmacological data, and relevant experimental protocols. The information is intended to support further research and development efforts related to this compound.

Chemical and Physical Properties

This compound, with the chemical name 5-(4-fluorophenyl)-6-(4-methylsulfonylphenyl)spiro[2.4]hept-5-ene, is a small molecule with the following properties:

| Property | Value |

| CAS Number | 168433-84-9 |

| Molecular Formula | C₂₀H₁₉FO₂S |

| Molecular Weight | 342.43 g/mol |

Mechanism of Action

This compound selectively inhibits the COX-2 enzyme, a key mediator in the inflammatory cascade. COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory signaling molecules. By inhibiting COX-2, this compound effectively reduces the production of these inflammatory mediators, thereby exerting its anti-inflammatory effects.

Signaling Pathway of COX-2 Inhibition

The inhibition of COX-2 by this compound interrupts the prostaglandin synthesis pathway, leading to a reduction in inflammation and pain.

In-depth Technical Guide on the Biological Half-Life of Selective COX-2 Inhibitors, with a Focus on SC58451 and the Archetypal Compound Celecoxib

Audience: Researchers, scientists, and drug development professionals.

Introduction to SC58451 and Selective COX-2 Inhibition

This compound is a diaryl-substituted pyrazole derivative that functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] COX-2 is an inducible enzyme that plays a critical role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[3][4] Unlike the constitutively expressed COX-1 isoform, which is involved in gastrointestinal protection and platelet function, COX-2 is primarily upregulated at sites of inflammation.[4][5] The selective inhibition of COX-2 is a therapeutic strategy aimed at reducing inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[5]

Pharmacokinetics of a Representative COX-2 Inhibitor: Celecoxib

Understanding the pharmacokinetic profile, including the biological half-life, is crucial for determining the dosing regimen and predicting the duration of action of a drug. The following tables summarize the key pharmacokinetic parameters for celecoxib.

Table 1: Pharmacokinetic Parameters of Celecoxib

| Parameter | Value | Reference |

| Elimination Half-Life (t½) | Approximately 11 hours | [1][6][7] |

| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours | [6][7] |

| Apparent Volume of Distribution (Vd/F) | ~429 - 455 L | [1][6][8] |

| Plasma Protein Binding | ~97% (primarily to albumin) | [6][7] |

| Metabolism | Primarily by Cytochrome P450 2C9 (CYP2C9) | [1][6][7] |

| Excretion | Primarily hepatic metabolism, with metabolites excreted in feces (~57%) and urine (~27%) | [1][8] |

Table 2: Factors Influencing Celecoxib Pharmacokinetics

| Factor | Effect on Pharmacokinetics | Reference |

| Food | Administration with a high-fat meal can delay Tmax and increase total absorption (AUC). | |

| Age | Elderly individuals (>65 years) may exhibit higher peak concentrations and AUC.[9] | [9] |

| Hepatic Impairment | Mild to moderate hepatic impairment can significantly increase plasma concentrations, necessitating dose adjustments. | [9] |

| Renal Impairment | Chronic renal insufficiency may lead to lower plasma concentrations.[6] | [6] |

| CYP2C9 Genotype | Individuals who are poor metabolizers via CYP2C9 may have significantly higher plasma concentrations.[9] | [9] |

Experimental Protocols for Determining Biological Half-Life

The determination of a compound's biological half-life is a critical component of preclinical and clinical drug development. Below are generalized methodologies for key experiments.

In Vivo Pharmacokinetic Study in Animal Models

This protocol outlines a typical approach to determine the pharmacokinetic profile of a small molecule like this compound in a rodent model.

Objective: To determine the plasma concentration-time profile and calculate key pharmacokinetic parameters, including half-life, after intravenous and oral administration.

Materials:

-

Test compound (e.g., this compound)

-

Vehicle for formulation (e.g., a solution of 0.5% carboxymethylcellulose)

-

Sprague-Dawley rats (male, 200-250g)

-

Dosing syringes and gavage needles

-

Blood collection tubes (e.g., containing an anticoagulant like EDTA)

-

Centrifuge

-

Analytical instrumentation (e.g., LC-MS/MS) for drug quantification in plasma

Procedure:

-

Animal Acclimatization and Fasting: House animals in a controlled environment and fast them overnight before dosing, with free access to water.[10]

-

Dosing:

-

Intravenous (IV) Group: Administer a single bolus dose of the test compound formulation via the tail vein.

-

Oral (PO) Group: Administer a single dose of the test compound formulation via oral gavage.[10]

-

-

Blood Sampling: Collect blood samples (approximately 0.3 mL) from the jugular or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[10]

-

Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.[10]

-

Bioanalysis:

-

Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the test compound in plasma.

-

Analyze the plasma samples to determine the drug concentration at each time point.

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration versus time data for both IV and PO administration.

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate parameters such as:

-

Area Under the Curve (AUC)

-

Clearance (CL)

-

Volume of Distribution (Vd)

-

Elimination Half-Life (t½)

-

Maximum Concentration (Cmax) and Time to Cmax (Tmax) for the oral dose

-

Oral Bioavailability (F%)

-

-

In Vitro Metabolic Stability Assay

This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes, which is a major determinant of its half-life.

Objective: To assess the metabolic stability of a test compound in liver microsomes.

Materials:

-

Test compound (e.g., this compound)

-

Liver microsomes (from human, rat, or other species of interest)

-

NADPH regenerating system (cofactor for P450 enzymes)

-

Phosphate buffer

-

Positive control compounds (with known high and low metabolic clearance)

-

Quenching solution (e.g., acetonitrile)

-

Incubator

-

Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

-

Incubation: Incubate the test compound at a fixed concentration with liver microsomes in the presence of the NADPH regenerating system at 37°C.

-

Time Points: Take aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the metabolic reaction in the aliquots by adding a quenching solution.

-

Sample Processing: Centrifuge the samples to precipitate proteins and collect the supernatant for analysis.

-

Bioanalysis: Quantify the remaining parent compound in each sample using a validated analytical method.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint).

-

Signaling Pathway and Experimental Workflow Diagrams

COX-2 Signaling Pathway

The following diagram illustrates the role of COX-2 in the inflammatory pathway and the mechanism of action of selective COX-2 inhibitors.

Caption: Mechanism of action of selective COX-2 inhibitors.

In Vivo Pharmacokinetic Study Workflow

The diagram below outlines the major steps involved in conducting an in vivo pharmacokinetic study to determine the biological half-life of a compound.

Caption: Workflow for an in vivo pharmacokinetic study.

Conclusion

While specific pharmacokinetic data for this compound remains elusive in publicly accessible literature, the comprehensive data available for celecoxib provides a robust framework for understanding the expected behavior of selective COX-2 inhibitors. The biological half-life of such compounds is a multifactorial parameter influenced by their metabolic stability, protein binding, and distribution characteristics. The experimental protocols detailed in this guide provide a solid foundation for researchers to determine these critical parameters for novel compounds like this compound, thereby enabling their effective development as therapeutic agents.

References

- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 5. Cyclooxygenase-2 inhibition and side-effects of non-steroidal anti-inflammatory drugs in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 10. In vivo pharmacokinetic study [bio-protocol.org]

SC58451: A Technical Guide to its Target Pathway and Downstream Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC58451, also known as Celecoxib, is a potent and selective non-steroidal anti-inflammatory drug (NSAID) that specifically targets the cyclooxygenase-2 (COX-2) enzyme.[1][2] This targeted inhibition forms the basis of its therapeutic effects, primarily in reducing inflammation and pain. Beyond its established anti-inflammatory properties, this compound has garnered significant research interest for its potential anti-cancer activities. These pleiotropic effects are mediated through both COX-2-dependent and -independent pathways, influencing a range of cellular processes including prostaglandin synthesis, apoptosis, and angiogenesis. This technical guide provides an in-depth overview of the target pathway of this compound, its downstream molecular consequences, and detailed methodologies for key experimental assessments.

Core Target Pathway: Cyclooxygenase-2 (COX-2) Inhibition

The primary molecular target of this compound is the cyclooxygenase-2 (COX-2) enzyme. COX enzymes (both COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, COX-2 is an inducible enzyme. Its expression is upregulated at sites of inflammation by various stimuli, including cytokines and growth factors.

This compound exhibits a high degree of selectivity for COX-2 over COX-1. This selectivity is attributed to structural differences in the active sites of the two enzyme isoforms. The active site of COX-2 is larger and possesses a side pocket that can accommodate the bulkier structure of selective inhibitors like this compound, whereas the active site of COX-1 is more constricted. This selective inhibition is the cornerstone of this compound's mechanism of action, allowing it to exert its anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory potency of this compound and its analogs against COX-1 and COX-2 is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.

| Compound | Target | IC50 | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |

| This compound (Celecoxib) | COX-1 | 15 µM | 375 | [2] |

| COX-2 | 40 nM | [1][2] | ||

| Rofecoxib Analog | COX-1 | 159.7 µM | 812 | [3] |

| COX-2 | 0.196 µM | [3] |

Downstream Effects of COX-2 Inhibition

The selective inhibition of COX-2 by this compound leads to a cascade of downstream effects, the most direct of which is the reduced production of prostaglandins, particularly prostaglandin E2 (PGE2).

Inhibition of Prostaglandin Synthesis

By blocking the catalytic activity of COX-2, this compound prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for all prostaglandins. This leads to a significant reduction in the synthesis of PGE2 at sites of inflammation. PGE2 is a potent inflammatory mediator that contributes to vasodilation, increased vascular permeability, edema, and pain sensitization. The inhibition of PGE2 production is a primary mechanism underlying the anti-inflammatory and analgesic effects of this compound.

COX-2 Independent Downstream Effects: Anti-Cancer Mechanisms

Emerging evidence suggests that this compound exerts anti-cancer effects through mechanisms that are independent of its COX-2 inhibitory activity. These effects are particularly relevant in the context of various cancers where COX-2 is overexpressed.

Induction of Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. This pro-apoptotic effect is mediated through the modulation of key signaling pathways that regulate cell survival and death.

-

Inhibition of the Akt Pathway: this compound can inhibit the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. The Akt kinase is a critical regulator of cell survival, and its inhibition leads to the downregulation of anti-apoptotic proteins and the promotion of apoptosis.

-

Activation of Caspase Cascade: The induction of apoptosis by this compound often involves the activation of the caspase cascade. Caspases are a family of proteases that execute the apoptotic program. This compound can trigger the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), leading to the cleavage of cellular substrates and cell death.

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound has been demonstrated to possess anti-angiogenic properties.

-

Downregulation of Vascular Endothelial Growth Factor (VEGF): VEGF is a potent pro-angiogenic factor that stimulates the proliferation and migration of endothelial cells. This compound can suppress the expression of VEGF, thereby inhibiting the formation of new blood vessels that supply nutrients and oxygen to the tumor.

-

Inhibition of NF-κB Signaling: The transcription factor nuclear factor-kappa B (NF-κB) plays a crucial role in promoting inflammation and angiogenesis. This compound can inhibit the activation of NF-κB, leading to the downregulation of its target genes involved in angiogenesis.

Experimental Protocols

In Vitro COX-1 and COX-2 Enzyme Inhibition Assay

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Enzyme buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

EIA (Enzyme Immunoassay) kit for PGE2 detection

Procedure:

-

Prepare a series of dilutions of this compound in the appropriate solvent (e.g., DMSO).

-

In a microplate, add the COX-1 or COX-2 enzyme to the enzyme buffer.

-

Add the different concentrations of this compound or vehicle control to the wells.

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a specific duration (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a stop solution (e.g., 1 M HCl).

-

Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Prostaglandin E2 Production Assay

Objective: To assess the inhibitory effect of this compound on PGE2 production in a cellular context.

Materials:

-

A suitable cell line that expresses COX-2 upon stimulation (e.g., RAW 264.7 macrophages, A549 lung carcinoma cells)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) or other inflammatory stimulus

-

This compound

-

EIA kit for PGE2 detection

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent like LPS to induce COX-2 expression and PGE2 production.

-

Incubate for a defined period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a competitive EIA kit.

-

Determine the IC50 value of this compound for the inhibition of PGE2 production in cells.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound in cancer cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Procedure:

-

Treat the cancer cells with different concentrations of this compound or vehicle control for a specified duration (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in the binding buffer provided with the staining kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

This compound is a well-characterized selective COX-2 inhibitor with a multifaceted mechanism of action. Its primary therapeutic benefit stems from the targeted inhibition of prostaglandin synthesis, leading to potent anti-inflammatory and analgesic effects. Furthermore, its ability to induce apoptosis and inhibit angiogenesis through COX-2 independent pathways underscores its potential as an anti-cancer agent. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the development of novel therapeutics targeting these critical cellular pathways. A thorough understanding of its target interactions and downstream effects is essential for optimizing its clinical application and exploring its full therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Celecoxib | SC 58635 | COX-2 inhibitor | TargetMol [targetmol.com]

- 3. Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preclinical Evaluation of SC58451 for Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC58451 is recognized as a potent and selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1] This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for the preclinical investigation of this compound in the context of inflammation research. While specific quantitative data for this compound is not extensively available in the public domain, this document outlines the established experimental protocols and signaling pathways relevant to the characterization of selective COX-2 inhibitors. The information herein is intended to equip researchers with the necessary tools to design and execute robust studies to elucidate the therapeutic potential of this compound.

Data Presentation: Benchmarking COX-2 Selectivity

A critical aspect in the evaluation of novel anti-inflammatory agents is the determination of their selectivity for COX-2 over COX-1. Inhibition of COX-1 is associated with undesirable side effects, such as gastrointestinal complications. The IC50 (half-maximal inhibitory concentration) values for both isoforms are therefore crucial metrics. The following table presents IC50 values for a range of non-steroidal anti-inflammatory drugs (NSAIDs) to provide a comparative context for the assessment of this compound.

Table 1: IC50 Values of Various NSAIDs for COX-1 and COX-2

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|---|

| Celecoxib | 82 | 6.8 | 12 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Etodolac | >100 | 53 | >1.9 |

| Ibuprofen | 12 | 80 | 0.15 |

| Indomethacin | 0.0090 | 0.31 | 0.029 |

| Meloxicam | 37 | 6.1 | 6.1 |

| Rofecoxib | >100 | 25 | >4.0 |

| SC-560 | 0.0048 | 1.4 | 0.0034 |

Signaling Pathways

The primary mechanism of action for this compound is the inhibition of COX-2, which in turn blocks the synthesis of prostaglandins, key mediators of inflammation.

Caption: The COX-2 signaling pathway in inflammation and its inhibition by this compound.

Experimental Workflow for Preclinical Evaluation

A systematic approach is essential for the preclinical characterization of a selective COX-2 inhibitor like this compound. The following workflow outlines the key stages, from initial in vitro screening to in vivo efficacy studies.

Caption: A logical workflow for the preclinical evaluation of a selective COX-2 inhibitor.

Experimental Protocols

The following are detailed methodologies for key experiments that are fundamental in the evaluation of a selective COX-2 inhibitor such as this compound.

In Vitro Assays

1. COX-1 and COX-2 Inhibition Assay

This assay is crucial for determining the IC50 values and the selectivity index.

-

Objective: To quantify the inhibitory activity of this compound on COX-1 and COX-2 enzymes.

-

Methodology:

-

Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes can be used.

-

Assay Principle: The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid.

-

Procedure:

-

Prepare a reaction mixture containing the enzyme, heme, and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding arachidonic acid.

-

Monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 values using non-linear regression analysis. The selectivity index is calculated as the ratio of COX-1 IC50 to COX-2 IC50.

-

2. Prostaglandin E2 (PGE2) Production in LPS-Stimulated Macrophages

This cell-based assay assesses the functional anti-inflammatory activity of the compound.

-

Objective: To measure the inhibition of PGE2 production by this compound in a cellular model of inflammation.

-

Cell Line: Murine macrophage cell line RAW 264.7 or primary bone marrow-derived macrophages (BMDMs).

-

Methodology:

-

Cell Culture: Culture macrophages in appropriate media and seed them in multi-well plates.

-

Treatment: Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture and incubate for a further period (e.g., 24 hours).

-

Sample Collection: Collect the cell culture supernatant.

-

PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.[3][4][5][6][7]

-

-

Data Analysis: Determine the dose-dependent inhibition of PGE2 production by this compound.

3. Pro-inflammatory Cytokine Measurement

This assay evaluates the effect of the compound on the production of key inflammatory mediators.

-

Objective: To determine the effect of this compound on the production of TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages.

-

Methodology:

-

Follow the same cell culture, treatment, and stimulation protocol as for the PGE2 assay.

-

Cytokine Measurement: Quantify the levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatant using specific ELISA kits or a multiplex cytokine assay.

-

-

Data Analysis: Analyze the dose-dependent effect of this compound on the production of each cytokine.

In Vivo Models

1. Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used model of acute inflammation.[8][9][10][11][12]

-

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in an acute inflammatory model.

-

Animal Model: Wistar or Sprague-Dawley rats, or Swiss albino mice.

-

Methodology:

-

Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

-

Dosing: Administer this compound orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.

-

Induction of Edema: After a specified pre-treatment time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

2. Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model mimics the systemic inflammatory response seen in sepsis.

-

Objective: To assess the effect of this compound on systemic inflammation and cytokine production in vivo.

-

Animal Model: Mice (e.g., C57BL/6).

-

Methodology:

-

Dosing: Administer this compound to the animals at different doses.

-

LPS Challenge: After the pre-treatment period, inject a non-lethal dose of LPS intraperitoneally.

-

Sample Collection: At a specific time point after LPS injection (e.g., 2 or 6 hours), collect blood samples via cardiac puncture and harvest tissues (e.g., liver, lung).

-

Analysis:

-

Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the serum using ELISA.

-

Perform histological analysis of the tissues to assess inflammatory cell infiltration and tissue damage.

-

-

-

Data Analysis: Compare the cytokine levels and histological scores between the this compound-treated groups and the vehicle control group.

Conclusion

This technical guide provides a comprehensive framework for the preclinical evaluation of this compound as a potential anti-inflammatory agent. By employing the detailed in vitro and in vivo protocols outlined herein, researchers can systematically characterize its potency, selectivity, and efficacy. The provided signaling pathway and experimental workflow diagrams offer a visual guide to the logical progression of such an investigation. While specific data for this compound remains to be fully elucidated in publicly accessible literature, the methodologies described represent the gold standard in the field and will enable a thorough assessment of its therapeutic potential in inflammation research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resources.rndsystems.com [resources.rndsystems.com]

- 4. file.elabscience.com [file.elabscience.com]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. HTRF Prostaglandin E2 Detection Kit, 500 Assay Points | Revvity [revvity.com]

- 7. raybiotech.com [raybiotech.com]

- 8. inotiv.com [inotiv.com]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

In-Depth Technical Guide: The Role of SC58451 in Prostaglandin Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the selective cyclooxygenase-2 (COX-2) inhibitor, SC58451, and its role within the intricate prostaglandin synthesis pathway. Prostaglandins are critical lipid signaling molecules involved in a myriad of physiological and pathological processes, including inflammation, pain, and fever. The selective inhibition of COX-2, a key enzyme in prostaglandin production, represents a significant therapeutic strategy for managing inflammatory conditions while potentially mitigating the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). This document details the mechanism of action of this compound, presents available quantitative data on its inhibitory activity, outlines relevant experimental protocols for its evaluation, and provides visual representations of the pertinent biochemical pathways and experimental workflows.

Introduction to Prostaglandin Synthesis

Prostaglandins are a class of eicosanoids derived from the fatty acid arachidonic acid. The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted into the unstable intermediate prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes. There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological functions such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and supporting platelet aggregation.

-

COX-2: This isoform is typically undetectable in most tissues under normal conditions. However, its expression is induced by inflammatory stimuli, such as cytokines and endotoxins, leading to the production of prostaglandins that mediate inflammation, pain, and fever.

PGH2 is subsequently converted into various bioactive prostaglandins, including prostaglandin E2 (PGE2), prostaglandin D2 (PGD2), prostaglandin F2α (PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2), by specific terminal synthases. These prostaglandins then exert their effects by binding to specific G-protein coupled receptors on target cells.

This compound: A Selective COX-2 Inhibitor

This compound is a potent and selective inhibitor of the COX-2 enzyme. Its mechanism of action involves binding to the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to PGH2. This selective inhibition of COX-2 leads to a reduction in the production of pro-inflammatory prostaglandins at the site of inflammation, without significantly affecting the production of prostaglandins by COX-1 that are necessary for normal physiological functions. This selectivity is a key feature that distinguishes it from traditional non-selective NSAIDs which inhibit both COX-1 and COX-2, often leading to gastrointestinal side effects.

Quantitative Data

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. While specific IC50 values for this compound were not found in the immediate search results, the following table presents typical IC50 values for other selective and non-selective COX inhibitors to provide a comparative context.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Celecoxib | 82 | 6.8 | 12 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Ibuprofen | 12 | 80 | 0.15 |

| Indomethacin | 0.0090 | 0.31 | 0.029 |

| Meloxicam | 37 | 6.1 | 6.1 |

| Rofecoxib | > 100 | 25 | > 4.0 |

| SC-560 | 0.0048 | 1.4 | 0.0034 |

Data compiled from various sources for comparative purposes.[1][2]

Experimental Protocols

The evaluation of COX inhibitors like this compound involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2.

Materials:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

-

Tris-HCl buffer (pH 8.0)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing Tris-HCl buffer, heme, and the COX enzyme (either COX-1 or COX-2).

-

Add various concentrations of the test compound (this compound) to the wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor).

-

Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

-

Add the colorimetric substrate, TMPD, to all wells.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Immediately monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to the COX activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Prostaglandin E2 (PGE2) Production Assay

This assay measures the ability of a compound to inhibit the production of PGE2 in a cellular context, which more closely mimics the in vivo environment.

Materials:

-

A suitable cell line that expresses COX-2 upon stimulation (e.g., human peripheral monocytes, macrophages, or specific cancer cell lines).

-

Cell culture medium and supplements.

-

Lipopolysaccharide (LPS) or other inflammatory stimulus to induce COX-2 expression.

-

Test compound (e.g., this compound) dissolved in a suitable solvent.

-

PGE2 enzyme immunoassay (EIA) kit.

-

Cell lysis buffer (optional, for intracellular PGE2 measurement).

-

Multi-well cell culture plates.

Procedure:

-

Seed the cells in multi-well plates and allow them to adhere and grow to a suitable confluency.

-

Pre-treat the cells with various concentrations of the test compound (this compound) for a specified period (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent (e.g., LPS) to induce COX-2 expression and PGE2 production. Include unstimulated and vehicle-treated stimulated controls.

-

Incubate the cells for a defined period (e.g., 18-24 hours) to allow for PGE2 synthesis and release into the culture medium.

-

Collect the cell culture supernatant.

-

Quantify the concentration of PGE2 in the supernatant using a commercially available PGE2 EIA kit, following the manufacturer's instructions.

-

Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound relative to the vehicle-treated stimulated control.

-

Determine the IC50 value for the inhibition of PGE2 production.

Visualizing the Prostaglandin Synthesis Pathway and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows discussed in this guide.

References

SC-58451: A Technical Overview of its Role as a Selective COX-2 Inhibitor in Arachidonic Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-58451 is a potent and highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, a key player in the arachidonic acid metabolic cascade. This pathway is fundamental to numerous physiological and pathological processes, including inflammation, pain, and fever. Understanding the specific interaction of compounds like SC-58451 with this pathway is crucial for the development of targeted anti-inflammatory therapeutics with improved safety profiles. This technical guide provides an in-depth analysis of SC-58451's role in arachidonic acid metabolism, including its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

The Arachidonic Acid Cascade and the Role of Cyclooxygenase

Arachidonic acid, a polyunsaturated fatty acid, is released from the cell membrane by phospholipases in response to various stimuli. Once liberated, it is metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.

The COX pathway, the focus of this guide, leads to the production of prostaglandins and thromboxanes. There are two main isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.

The selective inhibition of COX-2 is a key strategy in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects associated with the inhibition of COX-1.

SC-58451: A Potent and Selective COX-2 Inhibitor

SC-58451 has been identified as a potent and selective inhibitor of the COX-2 enzyme. Its mechanism of action involves binding to the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.

Quantitative Data

The inhibitory potency and selectivity of SC-58451 are critical parameters for its pharmacological characterization. The following table summarizes the available quantitative data for SC-58451 and provides a comparison with the structurally related, highly selective COX-1 inhibitor, SC-560, to highlight the concept of isoform selectivity.

| Compound | Target | IC50 | In Vivo Efficacy (Rat Adjuvant-Induced Arthritis) | Reference |

| SC-58451 | COX-2 | 1.1 nM | ED50 = 0.7 mg/kg (orally) | |

| SC-560 | COX-1 | 7 nM | Not specified for this model | [1] |

| SC-560 | COX-2 | 75,000 nM | Not applicable | [1] |

Signaling Pathway of Arachidonic Acid Metabolism via Cyclooxygenase

The following diagram illustrates the cyclooxygenase pathway of arachidonic acid metabolism and highlights the specific point of inhibition by SC-58451.

References

An In-depth Technical Guide to SC58451 for Cancer Biology Studies

Introduction

Extensive searches for the compound designated "SC58451" within the context of cancer biology, its mechanism of action, preclinical studies, and clinical trials have yielded no specific information. The scientific and medical literature, as indexed by major search engines, does not appear to contain any data related to a molecule with this identifier.

This guide is predicated on the initial user request for a comprehensive technical overview of this compound. However, due to the absence of any discernible information on this compound, we are unable to provide the requested in-depth analysis, including quantitative data, experimental protocols, and signaling pathway visualizations.

Further Actions and Recommendations

Given the lack of publicly available information on this compound, we recommend the following steps for researchers, scientists, and drug development professionals interested in this compound:

-

Verify the Compound Identifier: Double-check the designation "this compound" for any potential typographical errors. Small inaccuracies in the identifier can lead to unsuccessful searches.

-

Consult Internal Documentation: If this compound is part of an internal research program, refer to internal databases, laboratory notebooks, and institutional records for information.

-

Contact the Source: If the identifier was obtained from a publication, conference proceeding, or a collaborator, it is advisable to contact the original source to confirm the designation and inquire about available data.

-

Chemical Structure Search: If the chemical structure of this compound is known, performing a structure-based search using databases such as PubChem, Chemical Abstracts Service (CAS), or other chemical registries may help in identifying the compound, its alternative names, and any associated biological data.

Without any foundational data on this compound, it is not possible to generate the requested tables, experimental protocols, or visualizations. Should information on this compound become available, this guide can be updated to reflect the relevant findings in the requested format.

Unraveling the Anti-Angiogenic Potential of Selective COX-2 Inhibition: A Technical Guide

Disclaimer: Extensive searches for a compound specifically designated "SC58451" in the context of angiogenesis did not yield any publicly available data. It is presumed that this may be an internal, pre-clinical identifier or a misnomer. This guide will therefore focus on the well-documented anti-angiogenic effects of closely related and structurally similar selective cyclooxygenase-2 (COX-2) inhibitors, notably Celecoxib and SC-236, which are considered representative of this class of compounds.

Executive Summary

Selective inhibitors of cyclooxygenase-2 (COX-2) have emerged as a significant class of compounds with potent anti-angiogenic properties, representing a promising avenue for anticancer therapy. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The inducible COX-2 enzyme is frequently overexpressed in various cancers and plays a pivotal role in promoting angiogenesis through the production of pro-inflammatory prostaglandins. This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental methodologies related to the anti-angiogenic effects of selective COX-2 inhibitors, with a specific focus on Celecoxib and SC-236 as exemplary molecules.

The Role of COX-2 in Angiogenesis

Cyclooxygenase-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, particularly prostaglandin E2 (PGE2).[1][2] In the tumor microenvironment, elevated levels of COX-2 and subsequent PGE2 production contribute significantly to angiogenesis through several mechanisms:

-

Upregulation of Pro-Angiogenic Factors: COX-2 activity leads to the increased expression of key angiogenic growth factors, most notably Vascular Endothelial Growth Factor (VEGF).[3][4] VEGF is a potent stimulator of endothelial cell proliferation, migration, and tube formation, all essential steps in the angiogenic process.

-

Direct Effects on Endothelial Cells: Prostaglandins produced by COX-2 can directly act on endothelial cells, promoting their migration and the formation of new blood vessels.[4]

-

Modulation of the Tumor Microenvironment: COX-2 activity can influence the infiltration of immune cells and the production of other signaling molecules that collectively create a pro-angiogenic environment.

Quantitative Effects of Selective COX-2 Inhibitors on Angiogenesis

The anti-angiogenic efficacy of selective COX-2 inhibitors has been quantified in various preclinical models. The following tables summarize key findings for Celecoxib and SC-236.

Table 1: In Vivo Anti-Angiogenic Activity of Celecoxib

| Experimental Model | Species | Angiogenesis Induction | Treatment | Dose | Key Findings | Reference |

| Corneal Micropocket Assay | Rat | bFGF | Celecoxib (oral) | 0.3 mg/kg/day | ED50 for inhibition of angiogenesis | [5] |

| Corneal Micropocket Assay | Rat | bFGF | Celecoxib (oral) | 30 mg/kg/day | ~80% maximal inhibition of angiogenesis | [5] |

| Human Colon Cancer Xenograft (HT-29 and HCT116) | Athymic Mice | Tumor-induced | Celecoxib | Not specified | Inhibition of tumor growth and metastasis | [6] |

Table 2: In Vivo Anti-Angiogenic Activity of SC-236

| Experimental Model | Species | Angiogenesis Induction | Treatment | Dose | Key Findings | Reference |

| Corneal Micropocket Assay | Mouse | bFGF | SC-236 | 1-6 mg/kg/day | Dose-dependent inhibition of angiogenesis | [7] |

| Matrigel Plug Assay | Rat | bFGF, VEGF, or carrageenan | SC-236 | Not specified | Reduction in angiogenesis | [7] |

| Various Tumor Models | Not specified | Tumor-induced | SC-236 | Not specified | Inhibition of tumor growth and angiogenesis | [7] |

Signaling Pathways Modulated by Selective COX-2 Inhibitors

The primary mechanism by which selective COX-2 inhibitors exert their anti-angiogenic effects is through the blockade of the COX-2/PGE2/VEGF signaling axis. By inhibiting COX-2, these compounds reduce the production of PGE2, leading to a downstream decrease in VEGF expression. This, in turn, attenuates the activation of VEGF receptors on endothelial cells, thereby inhibiting the signaling cascade that promotes angiogenesis.

Key Experimental Protocols

A detailed understanding of the methodologies used to evaluate anti-angiogenic compounds is crucial for researchers. Below are outlines of commonly employed in vivo assays.

5.1. Corneal Micropocket Assay

This assay is a standard method for quantifying angiogenesis in vivo.

5.2. Matrigel Plug Assay

This in vivo assay assesses the formation of new blood vessels into a basement membrane extract.

-

Procedure:

-

Liquid Matrigel, a solubilized basement membrane preparation, is mixed with a pro-angiogenic factor (e.g., VEGF or bFGF) and the test compound or vehicle.

-

The mixture is injected subcutaneously into mice.

-

The Matrigel solidifies at body temperature, forming a plug.

-

After a defined period (e.g., 7-14 days), the Matrigel plugs are excised.

-

Angiogenesis is quantified by measuring the hemoglobin content within the plug (as an index of red blood cell infiltration) or by immunohistochemical staining of endothelial cell markers (e.g., CD31).

-

Conclusion

While specific data on "this compound" remains elusive, the extensive body of research on analogous selective COX-2 inhibitors like Celecoxib and SC-236 provides a robust framework for understanding their potent anti-angiogenic effects. These compounds effectively suppress angiogenesis primarily by inhibiting the COX-2-mediated production of prostaglandins, which in turn downregulates the expression of critical angiogenic factors such as VEGF. The quantitative data from preclinical models underscores the therapeutic potential of this class of drugs in oncology. Further research and development in this area may yield even more effective and targeted anti-angiogenic therapies for a range of cancers.

References

- 1. COX-2 Inhibition Potentiates Anti-Angiogenic Cancer Therapy and Prevents Metastasis in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiple roles of COX-2 in tumor angiogenesis: a target for antiangiogenic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclooxygenase inhibitors suppress angiogenesis and reduce tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The contributions of cyclooxygenase-2 to tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. scilit.com [scilit.com]

An In-Depth Technical Guide to SC-58451 in Cellular Signaling Cascades

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-58451 is a potent and highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammatory signaling pathways. This technical guide provides a comprehensive overview of SC-58451, its mechanism of action within the COX-2 signaling cascade, relevant quantitative data, and detailed experimental protocols for its evaluation.

The COX-2 Signaling Cascade and the Role of SC-58451

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the biosynthesis of prostaglandins, which are lipid mediators involved in a wide array of physiological and pathological processes. While COX-1 is constitutively expressed in most tissues and is responsible for housekeeping functions, COX-2 is an inducible enzyme that is upregulated in response to pro-inflammatory stimuli such as cytokines and growth factors.

The canonical COX-2 signaling pathway begins with the release of arachidonic acid from the cell membrane by phospholipase A2. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is an unstable intermediate that is further metabolized by various terminal synthases into a series of biologically active prostaglandins, most notably prostaglandin E2 (PGE2). PGE2 is a potent mediator of inflammation, pain, and fever.

SC-58451 exerts its effect by selectively binding to and inhibiting the enzymatic activity of COX-2. This selective inhibition prevents the production of PGH2 and, consequently, the downstream synthesis of pro-inflammatory prostaglandins like PGE2. The high selectivity of SC-58451 for COX-2 over COX-1 is a critical feature, as it allows for the targeted suppression of inflammation while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1.

Quantitative Data for SC-58451

The potency and selectivity of SC-58451 as a COX-2 inhibitor have been characterized through various in vitro assays. The following table summarizes the key quantitative data available for SC-58451.

| Parameter | Value | Cell Line/System |

| COX-2 IC50 | 0.0011 µM | Chinese Hamster Ovary (CHO) cells |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway Diagram

Caption: The COX-2 signaling cascade and the inhibitory action of SC-58451.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of COX-2 inhibitors like SC-58451.

Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay provides a physiologically relevant system to assess the selectivity of COX inhibitors.

Objective: To determine the IC50 values of SC-58451 for COX-1 and COX-2 in human whole blood.

Methodology:

-

Blood Collection: Draw fresh venous blood from healthy, consenting volunteers who have not taken any NSAIDs for at least two weeks. For COX-1 analysis, blood is collected in tubes without anticoagulant. For COX-2 analysis, blood is collected in tubes containing an anticoagulant (e.g., heparin).

-

COX-1 Assay (Thromboxane B2 Production):

-

Aliquot the whole blood into tubes containing various concentrations of SC-58451 or vehicle control (e.g., DMSO).

-

Allow the blood to clot by incubating at 37°C for 1 hour.

-

Centrifuge the tubes to separate the serum.

-

Collect the serum and measure the concentration of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, using a specific enzyme-linked immunosorbent assay (ELISA) kit.

-

-

COX-2 Assay (Prostaglandin E2 Production):

-

To induce COX-2 expression, incubate the heparinized whole blood with a stimulating agent, typically lipopolysaccharide (LPS; 10 µg/mL), for 24 hours at 37°C in the presence of various concentrations of SC-58451 or vehicle control.

-

After incubation, centrifuge the blood to separate the plasma.

-

Collect the plasma and measure the concentration of prostaglandin E2 (PGE2) using a specific ELISA kit.

-

-

Data Analysis:

-

Calculate the percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each concentration of SC-58451 compared to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.

-

Prostaglandin E2 (PGE2) Measurement by ELISA

This protocol details the measurement of PGE2, a primary product of the COX-2 pathway, in biological samples.

Objective: To quantify the amount of PGE2 in cell culture supernatants, plasma, or other biological fluids.

Methodology (General Competitive ELISA Protocol):

-

Sample Preparation: Collect and clarify biological samples by centrifugation to remove any particulate matter. Dilute samples as necessary to fall within the dynamic range of the assay.

-

Assay Procedure:

-

Add standards, controls, and prepared samples to the wells of a microplate pre-coated with a capture antibody (e.g., goat anti-mouse IgG).

-

Add a fixed amount of PGE2-horseradish peroxidase (HRP) conjugate and a specific monoclonal antibody against PGE2 to each well.

-

Incubate the plate, typically for 2 hours at room temperature with gentle shaking, to allow for competitive binding between the PGE2 in the sample/standard and the PGE2-HRP conjugate for the primary antibody.

-

Wash the plate multiple times to remove unbound reagents.

-

Add a chromogenic substrate for HRP (e.g., TMB). The color development is inversely proportional to the amount of PGE2 in the sample.

-

Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of PGE2 in the samples by interpolating their absorbance values from the standard curve.

-

Experimental Workflow Diagram

Caption: Workflow for assessing SC-58451 activity using Whole Blood Assay and PGE2 ELISA.

Conclusion

SC-58451 is a valuable research tool for investigating the role of the COX-2 signaling pathway in various physiological and pathological contexts. Its high potency and selectivity make it a suitable candidate for studies aiming to dissect the specific contributions of COX-2 in inflammation, pain, and cancer. The experimental protocols provided in this guide offer a robust framework for the in vitro characterization of SC-58451 and other selective COX-2 inhibitors. Further in vivo studies are warranted to fully elucidate the therapeutic potential of SC-58451.

SC58451: A Technical Guide for Preclinical Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC58451 is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme critically involved in inflammatory pathways. This technical guide provides an in-depth overview of this compound for preclinical research applications. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathway to support its evaluation as a therapeutic candidate.

Introduction